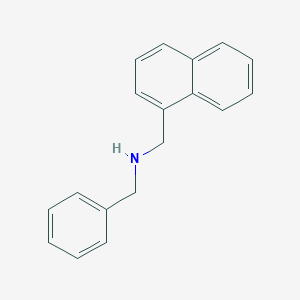

Benzylnaphthalen-1-ylmethylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(naphthalen-1-ylmethyl)-1-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N/c1-2-7-15(8-3-1)13-19-14-17-11-6-10-16-9-4-5-12-18(16)17/h1-12,19H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPAKEDUKXVSIAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373456 | |

| Record name | benzylnaphthalen-1-ylmethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14393-12-5 | |

| Record name | benzylnaphthalen-1-ylmethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Catalytic and Non-Catalytic Approaches to Synthesis

The formation of Benzylnaphthalen-1-ylmethylamine primarily involves the creation of a new carbon-nitrogen bond between a benzyl (B1604629) group and a naphthalen-1-ylmethyl moiety. This can be achieved through several strategies, with reductive amination being a prominent and widely studied method.

Reductive Amination: A Primary Synthetic Route

Reductive amination is a cornerstone in amine synthesis, involving the reaction of a carbonyl compound with an amine to form an intermediate imine, which is then reduced to the desired amine. researchgate.netbeilstein-journals.org For the synthesis of this compound, this involves the reaction of 1-naphthaldehyde (B104281) with benzylamine (B48309).

A significant advancement in the reductive amination process is the use of zinc powder in an aqueous alkaline medium. researchgate.netnih.govresearchgate.net This method presents a greener alternative to traditional reducing agents like modified borohydrides, which are often used in chlorinated or highly flammable solvents. researchgate.netnih.govsemanticscholar.org

The reaction between 1-naphthaldehyde and benzylamine in the presence of zinc dust and an aqueous base solution, such as 5% aqueous sodium hydroxide (B78521) or potassium hydroxide, has been investigated. researchgate.netsemanticscholar.org While this system generally provides good yields for many secondary amines, the reaction with 1-naphthaldehyde has been noted to result in a more modest yield of 48% for the desired N-Benzyl(naphthalen-1-ylmethyl)amine. researchgate.net Other catalytic systems for reductive amination include transition metals like palladium, platinum, and iridium, often in combination with hydrogen gas or a hydride source like formic acid. researchgate.netacs.orgnih.gov Manganese-based catalysts have also been explored for the synthesis of secondary imines. rsc.org

Table 1: Results of Reductive Amination with Zinc in Aqueous Base Solution

| Aldehyde (R) | Amine (R') | Product | Yield (%) | Byproduct Yield (%) |

| 1-Naphthyl | Benzyl | N-Benzyl(naphthalen-1-ylmethyl)amine | 48 | — |

| Phenyl | Benzyl | Dibenzylamine | 82 | 8 |

| 2-Furyl | Benzyl | N-(Furan-2-ylmethyl)benzylamine | 65 | 7 |

| 2-Naphthyl | Benzyl | N-Benzyl(naphthalen-2-ylmethyl)amine | 55 | 2 |

| Phenyl | n-Butyl | N-Benzyl-n-butylamine | 58 | 7 |

| Phenyl | Allyl | N-Allylbenzylamine | 60 | 6 |

| Data sourced from a study on reductive amination using zinc powder in aqueous media. researchgate.net |

The reductive amination process proceeds in two main steps. First, the carbonyl compound (1-naphthaldehyde) and the primary amine (benzylamine) undergo a condensation reaction to form an imine or Schiff base intermediate. beilstein-journals.orgmdma.ch This step is a dehydrative condensation. researchgate.net

The second step is the reduction of the C=N double bond of the imine. researchgate.net In the case of the zinc-catalyzed reaction in aqueous media, the mechanism is thought to involve an electron transfer from the zinc metal to the imine. beilstein-journals.org This can lead to the formation of an intermediate aminoalkyl radical. beilstein-journals.org While the primary reaction pathway leads to the desired secondary amine, a potential side reaction is the dimerization of this radical intermediate, which can result in the formation of 1,2-diamines as byproducts. beilstein-journals.org

The use of zinc powder in aqueous media for reductive amination aligns with several principles of green chemistry. nih.govresearchgate.net This method offers an environmentally friendly alternative to many traditional methods that utilize hazardous reagents and solvents. researchgate.netsemanticscholar.org

Key green aspects of this protocol include:

Use of Water as a Solvent: Water is a non-toxic, non-flammable, and readily available solvent, making it a much greener choice than chlorinated solvents like 1,2-dichloroethane (B1671644) or flammable solvents like tetrahydrofuran (B95107). researchgate.netsemanticscholar.org

Atom Economy: While not perfect due to the use of a stoichiometric reductant, the use of zinc is an improvement over many complex hydride reagents which have poor atom economy. semanticscholar.org

Reduced Hazards: This method avoids the use of highly toxic reagents such as sodium cyanoborohydride, which can liberate cyanide. semanticscholar.org It also operates under milder conditions compared to catalytic hydrogenation which often requires high pressures. semanticscholar.org

Inexpensive and Readily Available Reagents: Zinc is a low-cost and abundant metal. semanticscholar.org

Despite its advantages, the protocol has some limitations. For instance, it has been reported to be less effective for the synthesis of tertiary amines from secondary amines and does not work well with hindered primary amines. semanticscholar.org

Exploratory Synthesis via Alternative Functional Group Transformations

While reductive amination is a primary route, other synthetic strategies can be envisioned for the formation of this compound. One such approach involves the N-alkylation of a primary amine with an alkyl halide. For instance, N-methyl-1-naphthalenemethanamine has been synthesized by reacting 1-chloromethylnaphthalene with N-methylformamide in the presence of a base. google.com A similar strategy could potentially be adapted for the synthesis of this compound by using benzylamine as the nucleophile.

Precursor Chemistry and Building Block Utilization

The primary building blocks for the synthesis of this compound via reductive amination are 1-naphthaldehyde and benzylamine.

1-Naphthaldehyde: This aromatic aldehyde serves as the carbonyl component in the reductive amination reaction. researchgate.netchemsrc.com It is a commercially available chemical. chemsrc.com

Benzylamine: This primary amine acts as the nucleophile in the initial condensation step of the reductive amination. researchgate.net

Alternative precursors could be employed in different synthetic routes. For example, in an N-alkylation approach, 1-chloromethylnaphthalene would be a key precursor. google.com

Derivation from Naphthylmethylamine Scaffolds

A primary and straightforward method for preparing this compound is through the N-alkylation of 1-naphthylmethylamine. This approach leverages the nucleophilic character of the primary amine on the 1-naphthylmethylamine core, which reacts with a suitable benzylating agent.

Typically, this transformation is achieved by reacting 1-naphthylmethylamine with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. The role of the base is to deprotonate the primary amine, enhancing its nucleophilicity and facilitating the nucleophilic substitution of the halide on the benzyl group. The selection of the base and solvent system is critical for optimizing reaction efficiency. Common bases for this purpose include inorganic carbonates like potassium carbonate (K2CO3) or organic bases such as triethylamine. The reaction is generally carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, which effectively dissolve the reactants. niscpr.res.in Another approach involves using a strong base like sodium hydride (NaH) in a solvent like tetrahydrofuran (THF). niscpr.res.in While this method is effective, it may sometimes result in the formation of a dibenzylated tertiary amine as a side product. This can be minimized by carefully controlling the stoichiometry and reaction conditions.

Table 1: Reaction Conditions for N-Benzylation of 1-Naphthylmethylamine

| Benzylating Agent | Base | Solvent | Reference |

|---|---|---|---|

| Benzyl Bromide | Potassium Carbonate | Dimethylformamide (DMF) | niscpr.res.in |

| Benzyl Bromide | Sodium Hydride | Tetrahydrofuran (THF) | niscpr.res.in |

Integration of Benzyl and Carbonyl Moieties

A versatile and widely used alternative for synthesizing this compound is reductive amination. masterorganicchemistry.com This powerful method involves the reaction between a carbonyl compound and an amine to form an imine intermediate, which is then reduced in situ to the desired amine. masterorganicchemistry.comresearchgate.net This process offers two convergent pathways to the target molecule.

The first pathway involves the reaction of 1-naphthaldehyde with benzylamine. The initial step is the formation of an imine, which is subsequently reduced. A variety of reducing agents can be used for this step, with sodium borohydride (B1222165) (NaBH4) being a common choice due to its effectiveness and mild nature. researchgate.netrsc.org

The second, equally viable, pathway entails the reaction of benzaldehyde (B42025) with 1-naphthylmethylamine. beilstein-journals.orgsemanticscholar.org This route proceeds through a similar mechanism of imine formation followed by reduction. The choice between these two reductive amination pathways often comes down to the commercial availability and cost of the starting materials. Reductive amination can be performed using various catalytic systems and reducing agents, including zinc powder in aqueous media, which presents a greener alternative to complex hydrides. beilstein-journals.orgsemanticscholar.orgresearchgate.net

Table 2: Reductive Amination Pathways for this compound

| Carbonyl Compound | Amine | Reducing Agent/System | Reference |

|---|---|---|---|

| 1-Naphthaldehyde | Benzylamine | Zinc powder in aqueous base | researchgate.net |

| Benzaldehyde | 1-Naphthylmethylamine | Zinc powder in aqueous base | beilstein-journals.orgsemanticscholar.org |

| Benzaldehyde | 1-Naphthylmethylamine | Sodium Borohydride (NaBH4) | researchgate.net |

Compound List

Advanced Research Domains and Potential Applications

Chemical Derivatization and Transformation Studies

The reactivity of Benzylnaphthalen-1-ylmethylamine makes it a valuable intermediate in synthetic organic chemistry, enabling the construction of more complex and functionally diverse molecules.

The synthesis of this compound itself is an excellent case study of amine reactivity. It can be prepared through reductive amination, a fundamental transformation in organic chemistry. This process typically involves the reaction of naphthalen-1-carbaldehyde with benzylamine (B48309) to form an intermediate imine, which is then reduced in situ to the final secondary amine product. This reaction highlights the nucleophilic character of the primary amine (benzylamine) and the electrophilicity of the aldehyde's carbonyl group. The study of this reaction under various conditions, such as using different reducing agents or solvents, provides insight into controlling selectivity and efficiency in complex molecular systems.

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry and materials science, forming the core of many pharmaceuticals and functional organic materials. nih.govacs.orgnih.gov this compound serves as a promising precursor for synthesizing novel heterocyclic systems. The existing secondary amine and the adjacent aromatic rings provide the necessary components for intramolecular cyclization reactions.

For example, through reactions like the Bischler-Napieralski or Pictet-Spengler type reactions, it is conceivable to construct new fused-ring systems. These reactions could lead to the formation of complex quinoline (B57606) or isoquinoline (B145761) derivatives, which are privileged scaffolds in drug discovery. nih.gov Research into the cyclization of similar substrates, such as using S-benzyl/naphthalen-2-ylmethyl isothiouronium salts to produce quinazoline (B50416) derivatives, supports the potential of this molecular framework for creating diverse heterocyclic structures. nih.gov

A chemical building block is a molecule that can be used as a component in the assembly of larger, more complex compounds. sigmaaldrich.comabcr.comemolecules.com this compound fits this description perfectly, acting as an intermediate for creating intricate molecular architectures. Its synthesis via reductive amination is a clear example of its role as a product of one reaction that serves as the starting material for another.

The compound's structure is found within larger molecules described in the patent literature, indicating its utility in constructing pharmacologically relevant compounds. google.com The combination of the naphthyl and benzyl (B1604629) groups provides a lipophilic and sterically defined scaffold that can be further elaborated. Synthetic chemists can utilize the amine as a handle for further functionalization, such as acylation, alkylation, or coupling reactions, to build up molecular complexity and access new chemical entities with potential biological activity.

Theoretical and Computational Chemistry Investigations

Theoretical and computational chemistry provides a powerful lens for understanding the intrinsic properties of complex organic molecules. In the absence of extensive experimental data for this compound, computational methods offer a valuable approach to predict its molecular conformation, electronic structure, and reactivity. These theoretical investigations are crucial for designing new synthetic pathways and for predicting the behavior of the molecule in various chemical environments. By applying quantum chemical calculations and computational modeling, researchers can gain insights into the fundamental characteristics that govern the compound's behavior at a molecular level.

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For a flexible molecule like this compound, which features multiple rotatable bonds, conformational analysis is key to understanding its properties.

The electronic structure of this compound is characterized by the interplay between the electron-rich naphthalene (B1677914) and benzyl ring systems. The naphthalene moiety, a polycyclic aromatic hydrocarbon, possesses a delocalized π-electron system that is a key feature in its electronic behavior. tandfonline.com The introduction of the benzylamine group can modulate the electronic properties of the naphthalene ring. DFT calculations on similar naphthalene derivatives have been used to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. mdpi.comchem8.org For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring, while the LUMO may have contributions from both the naphthalene and benzyl portions of the molecule. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's reactivity and its potential for applications in materials science.

Table 1: Predicted Conformational and Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Characteristic | Basis of Prediction |

| Molecular Conformation | Staggered conformation around C-N and C-C bonds to minimize steric strain. | Analysis of N-substituted naphthalenes and benzylamines. mdpi.comacs.org |

| Nitrogen Atom Geometry | The geometry around the nitrogen atom is expected to be trigonal pyramidal. | General principles of amine chemistry. |

| HOMO Localization | Primarily localized on the naphthalene ring system. | DFT studies on naphthalene derivatives. mdpi.comchem8.org |

| LUMO Localization | Contributions from both the naphthalene and benzyl ring systems. | DFT studies on related aromatic systems. mdpi.comchem8.org |

| HOMO-LUMO Gap | The energy difference will determine the kinetic stability and electronic transition properties. | General principles of quantum chemistry and studies on related molecules. chem8.org |

Computational modeling is a powerful tool for investigating the mechanisms, kinetics, and thermodynamics of chemical reactions. For this compound, this approach can be used to predict its reactivity in various chemical transformations. DFT calculations have been successfully employed to study the reaction mechanisms of similar compounds, such as the C-H activation and functionalization of benzylamines. nih.govacs.orgacs.org

One area of interest is the electrophilic aromatic substitution on the naphthalene ring. Computational models can predict the most likely sites for electrophilic attack by calculating the energies of the intermediate sigma complexes. diva-portal.org For a 1-substituted naphthalene, the position of substitution is influenced by both electronic and steric factors. The benzylmethylamine substituent will direct incoming electrophiles to specific positions on the naphthalene ring.

Furthermore, the reactivity of the amine nitrogen can be modeled. For instance, its nucleophilicity and its ability to participate in reactions such as N-alkylation or N-acylation can be assessed computationally. The energetics of these reactions, including the activation energies and reaction enthalpies, can be calculated to predict the feasibility and outcome of a given transformation. DFT studies on the coupling reactions of benzylamine have provided detailed insights into the reaction pathways and the role of catalysts. oup.com These computational approaches can be extended to understand the reaction dynamics of this compound, aiding in the design of efficient synthetic routes and the prediction of its chemical stability.

Table 2: Predicted Reaction Energetics for this compound based on Analogous Reactions

| Reaction Type | Predicted Energetic Profile | Basis of Prediction |

| Electrophilic Aromatic Substitution | The activation energy will vary depending on the position of attack on the naphthalene ring. | Computational studies on electrophilic substitution of aromatic compounds. diva-portal.org |

| N-Alkylation/N-Acylation | The reaction is expected to be thermodynamically favorable due to the nucleophilicity of the amine. | General principles of amine reactivity and DFT studies on benzylamine reactions. nih.govoup.com |

| C-H Activation | The energetics of C-H bond cleavage on the benzyl or naphthalene rings can be modeled to predict regioselectivity in functionalization reactions. | DFT studies on C-H activation of benzylamines. nih.govacs.orgacs.org |

Q & A

How to formulate a research question exploring the compound’s role in modulating neurotransmitter systems?

- Framework : Start with a hypothesis (e.g., “this compound inhibits monoamine oxidase-A”). Define variables (compound concentration, enzyme activity) and controls (known inhibitors, vehicle). Use ex vivo assays (e.g., rat brain homogenates) and statistical power analysis to determine sample size .

Q. What statistical methods are appropriate for analyzing dose-dependent biological responses?

- Analysis : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀. Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Report confidence intervals and effect sizes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.